molecular formula C12H14O2 B2915012 (1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid CAS No. 220353-13-9

(1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2915012
CAS No.: 220353-13-9
M. Wt: 190.242
InChI Key: FJKGZKQEZYZESI-WDEREUQCSA-N
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Description

(1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a 3,4-dimethylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,4-dimethylphenyl diazomethane with an appropriate alkene under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(3,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid
  • (1R,2R)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid

Uniqueness

(1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-7-3-4-9(5-8(7)2)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14)/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKGZKQEZYZESI-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CC2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H]2C[C@H]2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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